molecular formula C15H11FN2 B15338821 4-Amino-6-fluoro-2-phenylquinoline CAS No. 1189107-26-3

4-Amino-6-fluoro-2-phenylquinoline

Cat. No.: B15338821
CAS No.: 1189107-26-3
M. Wt: 238.26 g/mol
InChI Key: DNGXHCNRLJCABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) at the 4-position undergoes oxidation to form nitro derivatives. For example:

4-Amino-6-fluoro-2-phenylquinolineKMnO4/H+4-Nitro-6-fluoro-2-phenylquinoline\text{this compound} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{4-Nitro-6-fluoro-2-phenylquinoline}

This reaction typically proceeds under acidic conditions with potassium permanganate as the oxidizing agent.

Reduction Reactions

The quinoline ring and substituents can be reduced selectively:

  • Amino group reduction : Forms secondary or tertiary amines using LiAlH₄ or catalytic hydrogenation.

  • Ring reduction : Hydrogenation over palladium catalysts yields tetrahydroquinoline derivatives.

Nucleophilic Substitution Reactions

The fluorine atom at the 6-position participates in aromatic nucleophilic substitution (SNAr) due to its electron-withdrawing effect. Common reagents include amines, alkoxides, or thiols, yielding derivatives such as:

This compound+R-NH24-Amino-6-(alkylamino)-2-phenylquinoline\text{this compound} + \text{R-NH}_2 \rightarrow \text{4-Amino-6-(alkylamino)-2-phenylquinoline}

Reactions occur under mild conditions (25–80°C) in polar aprotic solvents like DMF .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable structural diversification:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids to form 2,3-diarylquinolines :

This compound+Ar-B(OH)2PdCl2(PPh3)24-Amino-6-fluoro-2,3-diarylquinoline\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{PdCl}_2(\text{PPh}_3)_2} \text{4-Amino-6-fluoro-2,3-diarylquinoline}

Optimized Conditions :

Catalyst SystemTemperatureTimeYield (%)
PdCl₂(PPh₃)₂/PCy₃Reflux18 h85–92
Pd(OAc)₂/AsPh₃80°C24 h70–78

This method is critical for synthesizing anticancer agents like compound 8e (IC₅₀ = 0.03 μM against H-460 cells) .

Antimicrobial Agents

Reaction with hydrazine hydrate and subsequent alkylation yields derivatives with enhanced antibacterial activity :
Example :

This compoundH2NNH24-Hydrazinyl-6-fluoro-2-phenylquinolineR-X4-Alkylhydrazinyl derivatives\text{this compound} \xrightarrow{\text{H}_2\text{NNH}_2} \text{4-Hydrazinyl-6-fluoro-2-phenylquinoline} \xrightarrow{\text{R-X}} \text{4-Alkylhydrazinyl derivatives}

Key Findings :

  • Compound 5a4 showed MIC = 1.56 μg/mL against Staphylococcus aureus .

  • Fluoro and amino groups synergistically improve membrane penetration .

Anticancer Agents

Styryl-substituted derivatives exhibit potent antiproliferative activity :

CompoundIC₅₀ (μM) H-460IC₅₀ (μM) HT-29
8e 0.030.55
Gefitinib5.66.2

Mechanism involves HDAC inhi

Scientific Research Applications

Comparison with Similar Compounds

4-Amino-6-fluoro-2-phenylquinoline can be compared with other fluorinated quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Biological Activity

4-Amino-6-fluoro-2-phenylquinoline is a fluorinated quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

  • Molecular Formula : C15H11FN2
  • Molecular Weight : 238.26 g/mol
  • CAS Number : 1189107-26-3
  • IUPAC Name : 6-fluoro-2-phenylquinolin-4-amine

This compound primarily functions as a topoisomerase II inhibitor. This mechanism disrupts the enzyme's ability to manage DNA topology during replication and transcription, leading to DNA damage and subsequent apoptosis in cancer cells. Its interaction with specific molecular targets has been linked to its antibacterial and antineoplastic properties, making it a valuable candidate for further research.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)
H460 (Lung)0.89
COLO205 (Colorectal)0.32
HepG2 (Liver)0.55

The compound's effectiveness is attributed to its ability to induce apoptosis and cell cycle arrest through downregulation of cyclin-dependent kinases (CDKs) .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various strains, including:

Bacterial StrainActivity
Staphylococcus aureus (MRSA)Moderate
Escherichia coliModerate
Pseudomonas aeruginosaModerate

The compound's antibacterial efficacy may be enhanced through structural modifications, as indicated by structure-activity relationship (SAR) studies .

Case Studies and Research Findings

  • Anticancer Studies : A series of experiments evaluated the antiproliferative effects of various quinoline derivatives, including this compound. The results indicated that compounds with specific substitutions exhibited enhanced biological activity compared to their unsubstituted counterparts .
  • Antibacterial Studies : In vitro tests showed that modifications at the C-2 position of the quinoline ring could significantly improve antibacterial activity against resistant strains, suggesting pathways for developing more effective antimicrobial agents .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics, which are crucial for its potential therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other quinoline derivatives:

CompoundKey DifferencesBiological Activity
6-Fluoro-2-phenylquinolineLacks amino groupLower anticancer activity
4-Amino-2-phenylquinolineLacks fluorine atomReduced potency
6,8-Difluoro-4-methyl-2-phenylquinolineAdditional fluorine atomsEnhanced properties

The unique substitution pattern of this compound contributes to its distinct biological activities, highlighting the importance of molecular design in drug development.

Properties

CAS No.

1189107-26-3

Molecular Formula

C15H11FN2

Molecular Weight

238.26 g/mol

IUPAC Name

6-fluoro-2-phenylquinolin-4-amine

InChI

InChI=1S/C15H11FN2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H2,17,18)

InChI Key

DNGXHCNRLJCABG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.